

1-Octyn-3-ol: A Comprehensive Technical Guide to its Stability and Reactivity

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Compound of Interest

Compound Name: 1-Octyn-3-OL

Cat. No.: B1346985

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Introduction

1-Octyn-3-ol is a secondary propargyl alcohol that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a secondary alcohol, imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.^[1] This guide provides an in-depth analysis of the stability and reactivity of **1-octyn-3-ol**, offering crucial data for its effective and safe use in research and development.

Stability Profile

1-Octyn-3-ol is a colorless to pale yellow liquid that is stable under normal laboratory conditions.^{[2][3]} However, its stability is compromised by certain chemical environments and elevated temperatures.

Thermal Stability:

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **1-octyn-3-ol** is not readily available in the public domain, safety data sheets indicate it is a combustible liquid with a flash point of approximately 63 °C (145.4 °F). This suggests that while stable at ambient temperatures, it can pose a fire hazard at elevated temperatures or in the presence of an ignition source.

pH Stability:

Quantitative data on the hydrolysis rate of **1-octyn-3-ol** across a range of pH values is not extensively documented. However, the chemistry of propargyl alcohols suggests that they can be sensitive to both strongly acidic and strongly basic conditions. Acid-catalyzed hydration of the alkyne can occur, and strong bases can deprotonate the terminal alkyne and the hydroxyl group, potentially leading to rearrangements or other reactions. One study on propargyl alcohol's interaction with a specific enzyme system showed a pH-dependent formation of an intermediate, though this does not directly describe the intrinsic stability of the molecule itself. [\[4\]](#)

Incompatibilities:

To ensure the integrity of **1-octyn-3-ol** and prevent hazardous reactions, it is crucial to avoid contact with the substances listed in the table below.

Incompatible Substance	Potential Hazard
Strong Oxidizing Agents	Can lead to vigorous or explosive reactions.
Acid Chlorides	Can react with the hydroxyl group, potentially leading to exothermic reactions.
Acid Anhydrides	Can react with the hydroxyl group, potentially leading to exothermic reactions.

Table 1: Chemical Incompatibilities of **1-Octyn-3-ol**

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-octyn-3-ol** is provided below for easy reference.

Property	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
Appearance	Colorless to light yellow liquid[3]
Boiling Point	83 °C at 19 mmHg
Melting Point	-60 °C[2]
Density	0.864 g/mL at 25 °C
Refractive Index	n _{20/D} 1.441 (lit.)
Flash Point	63 °C (145.4 °F) - closed cup
Solubility	Sparingly soluble in water.[2] Miscible with most polar organic solvents.

Table 2: Physical and Chemical Properties of **1-Octyn-3-ol**

Reactivity Profile

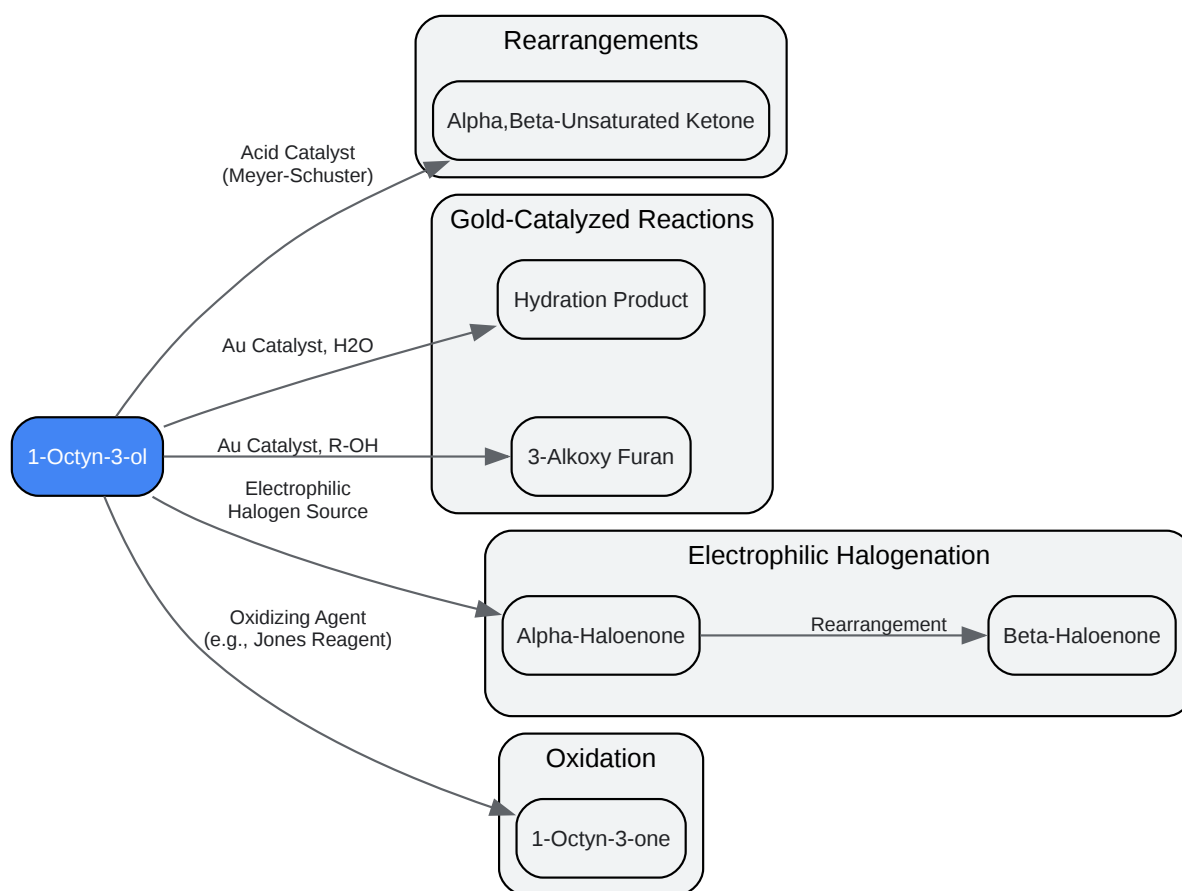
The reactivity of **1-octyn-3-ol** is dominated by the interplay of its two functional groups: the terminal alkyne and the secondary alcohol. This allows for a wide range of chemical transformations.

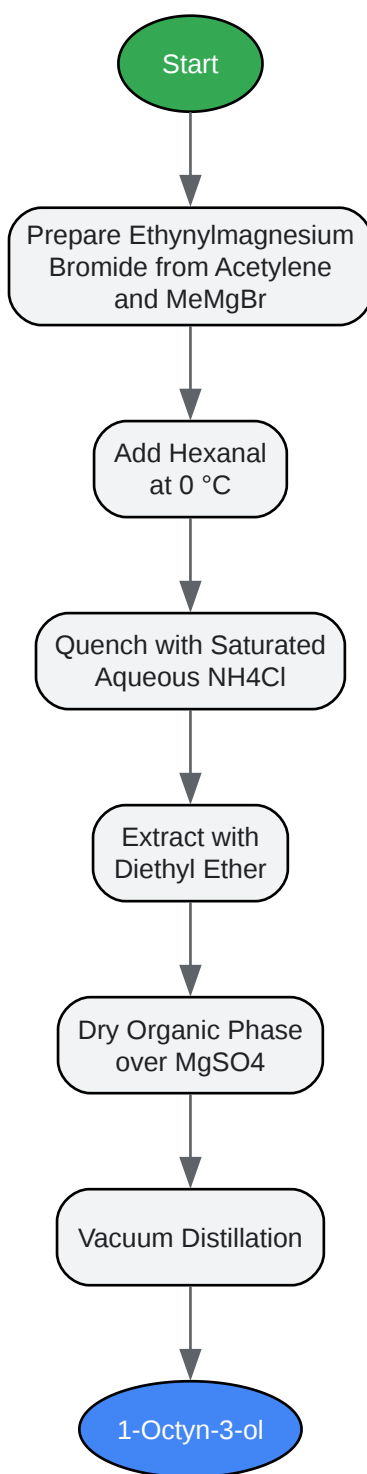
Key Reactions of 1-Octyn-3-ol

- Meyer-Schuster and Rupe Rearrangements: Like other propargyl alcohols, **1-octyn-3-ol** can undergo acid-catalyzed rearrangement to form α,β -unsaturated ketones. This is a classic transformation for this class of compounds.[5]
- Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating the alkyne functionality of propargyl alcohols, leading to a variety of products. These reactions often proceed under mild conditions.
- Electrophilic Halogenation: The triple bond of **1-octyn-3-ol** can react with electrophilic halogen sources to yield various halogenated enones.[5]

- Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-octyn-3-one. This is a common transformation in the synthesis of related compounds.[6]
- Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles, often under catalytic conditions.

The following diagrams illustrate some of the key reactive pathways of **1-octyn-3-ol**.





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References

- 1. rawsource.com [rawsource.com]
- 2. 1-Octyn-3-ol | CAS#:818-72-4 | Chemsrsc [chemsrc.com]
- 3. 1-Octyn-3-ol | 818-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α -haloenones, β -haloenones and mixed β,β -dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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